molecular formula C10H13N5O3 B2901447 2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2193066-73-6

2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B2901447
CAS RN: 2193066-73-6
M. Wt: 251.246
InChI Key: ORMDTHBRCQWTPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide with various substituted aromatic carboxylic acids phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

Mechanism of Action

The mechanism of action of APMOC is based on its ability to selectively react with certain functional groups in proteins, such as cysteine residues. APMOC contains an azide group that can react with a variety of functional groups, including alkyne, cyclooctyne, and tetrazine groups, through a process known as click chemistry. This reaction is highly specific and can be used to label and track specific proteins in living cells.
Biochemical and Physiological Effects:
APMOC has been shown to have a low toxicity profile and does not appear to have any significant physiological effects on cells or tissues. However, the labeling of proteins with APMOC can have a significant impact on their biochemical properties, including their stability, activity, and localization within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APMOC in lab experiments is its high selectivity and specificity for certain functional groups in proteins. This allows researchers to selectively label and track specific proteins in living cells, providing valuable insights into their functions and interactions. However, one limitation of using APMOC is the complex synthesis process required to obtain pure and high-quality samples of the compound.

Future Directions

There are several potential future directions for the use of APMOC in scientific research. One area of interest is the development of new click chemistry reactions that can be used with APMOC to label and track specific proteins in living cells. Another potential application is the use of APMOC in the development of new drug delivery systems, where it could be used to selectively target and deliver drugs to specific cells or tissues. Overall, APMOC is a promising compound with significant potential for a wide range of scientific research applications.

Synthesis Methods

The synthesis of APMOC involves a multi-step process that begins with the reaction of 4-bromomethyl-1,3-oxazole with sodium azide to form 4-azidomethyl-1,3-oxazole. This intermediate compound is then reacted with piperidine to form the final product, APMOC. The synthesis of APMOC is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

APMOC has been used in a variety of scientific research applications, including chemical biology, biochemistry, and medicinal chemistry. One of the most significant applications of APMOC is in the field of chemical biology, where it has been used as a tool for the selective labeling and imaging of proteins in living cells. APMOC can be attached to specific amino acid residues in proteins using bioorthogonal chemistry, allowing researchers to visualize and track the movement of proteins in real-time.

properties

IUPAC Name

2-[(4-azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-14-13-7-1-3-15(4-2-7)5-9-12-8(6-18-9)10(16)17/h6-7H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMDTHBRCQWTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=[N+]=[N-])CC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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